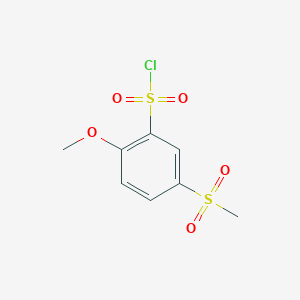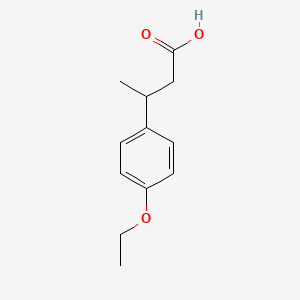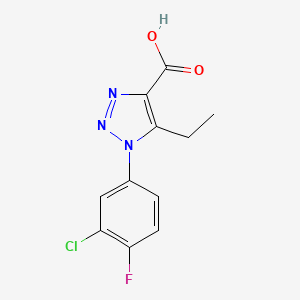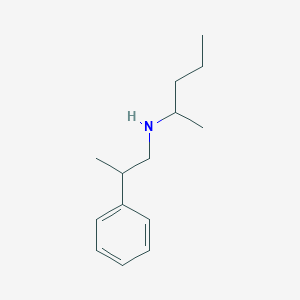![molecular formula C13H16FNO2 B1462073 [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol CAS No. 1082862-10-9](/img/structure/B1462073.png)
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol
Descripción general
Descripción
1-(4-Fluorobenzoyl)piperidin-3-yl]methanol, also known as 4-fluorobenzoylpiperidine, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a molecular weight of 239.23 g/mol and is soluble in water, methanol, and ethanol. This compound has attracted attention due to its potential as a versatile building block for the synthesis of a variety of compounds with diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds to "[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol" involves complex chemical reactions that yield molecules with potential antiproliferative activity and structure characterized using various spectroscopic techniques. These compounds often crystallize in the monoclinic crystal system and their molecular structures are stabilized by inter and intra-molecular hydrogen bonds, as seen in the study of a novel bioactive heterocycle by (Prasad et al., 2018). Similar structural and crystallographic studies have been conducted on compounds with potential biological activities, revealing the importance of piperidine derivatives in medicinal chemistry (Naveen et al., 2015).
Antiproliferative and Antimicrobial Activities
Compounds synthesized from piperidine derivatives have been evaluated for their antiproliferative and antimicrobial activities. For instance, novel diphenyl(piperidin-4-yl) methanol derivatives have been synthesized and tested for their cell antiproliferation activity, indicating the significance of the methoxy and fluorine groups on the diphenyl(piperidin-4-yl) methanol moiety for antiproliferative activity (Prasad et al., 2008). Another study synthesized and characterized new pyridine derivatives with antimicrobial activity, showing modest activity against investigated bacterial and fungal strains (Patel et al., 2011).
Antipsychotic Potential and Receptor Affinity
The affinity of piperidine derivatives for dopamine and serotonin receptors has been explored in the context of their potential as antipsychotic agents. A study on conformationally constrained butyrophenones highlighted compounds with selective affinity for 5-HT(2A) receptors, suggesting their effectiveness as antipsychotic drugs (Raviña et al., 2000).
Chemical Kinetics and Reaction Mechanisms
Research on the kinetics of reactions involving piperidine derivatives provides insight into their chemical behavior and potential applications in synthetic chemistry. For example, the kinetics of the aromatic nucleophilic substitution reaction of 1-fluoro-2,4-dinitrobenzene with piperidine was studied, offering valuable data on the influence of various solvents on reaction rates (Yangjeh & Gholami, 2003).
Propiedades
IUPAC Name |
(4-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-3-11(4-6-12)13(17)15-7-1-2-10(8-15)9-16/h3-6,10,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDABHQBYUPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)

amine](/img/structure/B1461998.png)




![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)
